Megastigmatriene

Description

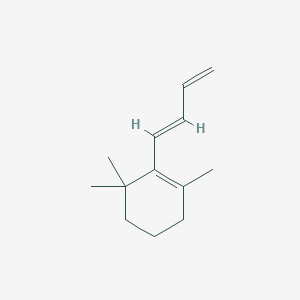

Megastigmatriene (C₁₃H₂₀; molecular weight: 176.30 g/mol) is a norterpenoid hydrocarbon belonging to the megastigmane family. It is characterized by a cyclohexene backbone substituted with a 2-butenylidene group and three methyl groups, with the IUPAC name (6Z)-6-[(2E)-2-buten-1-ylidene]-1,5,5-trimethylcyclohexene . This compound exists in multiple stereoisomeric forms, including (6Z,8E)-4,6,8-megastigmatriene and (6E,8E)-4,6,8-megastigmatriene, which differ in the geometry of their double bonds .

This compound is naturally occurring, first identified in the volatile organic compounds (VOCs) of Betula pubescens buds (0.9–3.2% of total VOCs) and purple passion fruit (Passiflora edulis) juice . Biosynthetically, it is postulated to derive from β-ionone and β-ionol through dehydration reactions . It has also been detected in Solanum nigrum essential oils (4.09%) and plant emissions under ischemic conditions, though its levels remain stable across physiological phases .

Properties

CAS No. |

74423-06-6 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

2-[(1E)-buta-1,3-dienyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,9H,1,7-8,10H2,2-4H3/b9-6+ |

InChI Key |

BWPHCNAZKLXPHW-RMKNXTFCSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C=C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Megastigmatriene can be synthesized through several methods. One common approach involves the pyrolysis of α-ionyl-β-d-glucoside, a flavor precursor. This method involves heating the precursor to break down its glycosidic bond, resulting in the formation of this compound along with other aroma compounds such as α-ionol and α-ionone .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as plants, where it is found in significant quantities. The extraction process may involve steam distillation or solvent extraction, followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Megastigmatriene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as megastigmatrienone.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include megastigmatrienone, reduced this compound derivatives, and substituted this compound compounds .

Scientific Research Applications

Megastigmatriene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: this compound is studied for its role in plant biology, particularly in the context of plant-insect interactions and plant defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.

Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of megastigmatriene involves its interaction with various molecular targets and pathways. In plants, it acts as a signaling molecule, influencing plant-insect interactions and defense responses. The exact molecular targets and pathways involved in these processes are still under investigation, but it is known to interact with specific receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Similarities

Megastigmatriene shares its megastigmane skeleton with compounds like megastigmatrienone and α-ionone, but differs in functional groups and oxidation states. Key structural analogs include:

Structural Notes:

- This compound lacks oxygen-containing functional groups, unlike megastigmatrienone, which has a ketone group .

- Compared to sesquiterpenes like E,E-alpha-farnesene and germacrene A, this compound is smaller (C₁₃ vs. C₁₅) and less volatile .

Pharmacokinetic and Diagnostic Behavior

In rat models of acute mesenteric ischemia, this compound was detected at stable levels across control (median: 3/5 animals), ischemic (3/5), and reperfusion phases (5/5), unlike Z,Z-farnesol (C₁₅H₂₆O), which showed significant elevation during ischemia (median: 34 cts/sec) and reperfusion (148 cts/sec) . This suggests this compound is less responsive to oxidative stress or tissue damage, limiting its utility as a diagnostic biomarker compared to Z,Z-farnesol .

Ecological and Industrial Relevance

- E,E-alpha-Farnesene : Acts as a signaling compound in plant defense and fruit ripening, whereas this compound’s ecological role remains unclear .

Key Research Findings

Stability Under Physiological Stress

Isomeric Diversity

Five this compound isomers have been identified in B. pubescens, with (Z,E)-4,6,8-megastigmatriene being the most prevalent. Isomer-specific biological activities remain unexplored .

Data Tables

Table 1: Detection of this compound and Analogs in Rat Models

| Compound | Control Phase (Animals Detected) | Ischemic Phase (Animals Detected) | Reperfusion Phase (Animals Detected) |

|---|---|---|---|

| This compound | 3/5 | 3/5 | 5/5 |

| Z,Z-Farnesol | 0/5 | 5/5 | 5/5 |

| E,E-alpha-Farnesene | 3/5 | 4/5 | 5/5 |

| Germacrene A | 3/5 | 4/5 | 5/5 |

Table 2: Physicochemical Properties

| Property | This compound | Megastigmatrienone | E,E-alpha-Farnesene |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 245–250 | 125–130 |

| Solubility in Water | 0.133 mg/L (25°C) | Insoluble | Insoluble |

| LogP (Octanol-Water) | 4.82 (estimated) | 3.50 | 6.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.